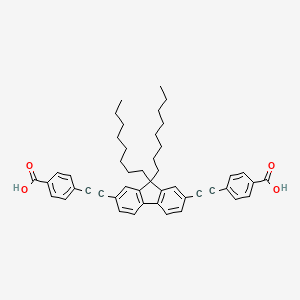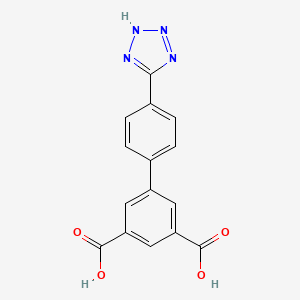
Benzyl-PEG18-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG18-alcohol: is a polyethylene glycol (PEG) derivative that contains a benzyl group. It is a heterobifunctional PEG linker, which means it has two different functional groups at each end of the molecule. The compound is often used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugation applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl-PEG18-alcohol can be synthesized through a series of ethoxylation reactions, where ethylene oxide is added to a benzyl alcohol initiator. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out under controlled temperature and pressure conditions to achieve the desired degree of polymerization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation processes. The reaction is conducted in a reactor where benzyl alcohol and ethylene oxide are combined in the presence of a catalyst. The process is monitored to ensure consistent product quality and molecular weight distribution.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl-PEG18-alcohol undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyl group can be reduced to form toluene.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Benzyl-PEG18-alcohol is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins. It is also used in the preparation of PEGylated compounds to improve their solubility and stability .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their pharmacokinetic properties and reducing immunogenicity. It is also employed in the development of drug delivery systems .
Medicine: The compound is used in the formulation of therapeutic agents, particularly in the development of targeted therapies. PEGylation with this compound can improve the efficacy and safety of drugs by increasing their half-life and reducing side effects .
Industry: In industrial applications, this compound is used in the production of surfactants, lubricants, and coatings. Its ability to modify surface properties makes it valuable in various manufacturing processes .
Mecanismo De Acción
Benzyl-PEG18-alcohol functions as a linker in bioconjugation and drug delivery systems. The PEG chain provides solubility and biocompatibility, while the benzyl group offers a site for further chemical modifications. In PROTACs, the compound helps to bring the target protein and the E3 ubiquitin ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein .
Comparación Con Compuestos Similares
Methoxy-PEG18-alcohol: Similar PEG chain length but with a methoxy group instead of a benzyl group.
Amino-PEG18-alcohol: Contains an amino group, offering different reactivity and applications.
Carboxy-PEG18-alcohol: Contains a carboxyl group, used for different conjugation strategies
Uniqueness: Benzyl-PEG18-alcohol is unique due to its benzyl group, which provides specific reactivity and allows for the synthesis of PROTACs and other bioconjugates. Its ability to improve solubility and stability while offering a site for further modifications makes it a versatile compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C43H80O19 |
|---|---|
Peso molecular |
901.1 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C43H80O19/c44-6-7-45-8-9-46-10-11-47-12-13-48-14-15-49-16-17-50-18-19-51-20-21-52-22-23-53-24-25-54-26-27-55-28-29-56-30-31-57-32-33-58-34-35-59-36-37-60-38-39-61-40-41-62-42-43-4-2-1-3-5-43/h1-5,44H,6-42H2 |
Clave InChI |
IUJACCBWNAQFAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)

![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)


![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)


![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)



